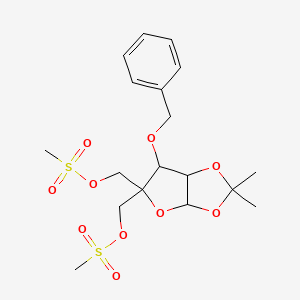
Boc-3-Cl-Tyr-OH.DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-3-chloro-D-tyrosine dicyclohexylamine salt is a biochemical compound used primarily in proteomics research. It is known for its role in peptide synthesis and modification. The compound has a molecular weight of 497.07 and is often utilized in various scientific studies due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-chloro-D-tyrosine dicyclohexylamine salt typically involves the protection of the amino group of 3-chloro-D-tyrosine with a tert-butyloxycarbonyl (Boc) group. This is followed by the formation of a salt with dicyclohexylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of Boc-3-chloro-D-tyrosine dicyclohexylamine salt involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, employing stringent quality control measures to ensure consistency across batches .
Análisis De Reacciones Químicas
Types of Reactions
Boc-3-chloro-D-tyrosine dicyclohexylamine salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The primary product is 3-chloro-D-tyrosine.
Aplicaciones Científicas De Investigación
Boc-3-chloro-D-tyrosine dicyclohexylamine salt is widely used in:
Chemistry: As a building block in peptide synthesis.
Biology: In studies involving protein modification and interaction.
Industry: Used in the production of specialized peptides for research and therapeutic purposes.
Mecanismo De Acción
The compound exerts its effects primarily through its role in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amine can participate in further reactions, facilitating the formation of complex peptides .
Comparación Con Compuestos Similares
Similar Compounds
- Boc-3-chloro-L-tyrosine
- Boc-3-iodo-D-tyrosine
- Boc-3-bromo-D-tyrosine
Uniqueness
Boc-3-chloro-D-tyrosine dicyclohexylamine salt is unique due to its specific stereochemistry (D-tyrosine) and the presence of a chlorine atom, which can be selectively substituted. This makes it a versatile tool in peptide synthesis and modification .
Propiedades
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMKCIHCRJIZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12322621.png)

![6-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12322627.png)
![[3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12322628.png)
![(E)-3-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12322633.png)
![8,19-Dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B12322638.png)
![(13-Hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-17-yl) acetate](/img/structure/B12322640.png)


![17-Hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B12322668.png)
![1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)-](/img/structure/B12322670.png)
![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12322673.png)
![Disodium;[3-[2,3-di(hexadecanoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(hexadecanoyloxy)propyl phosphate](/img/structure/B12322678.png)
![4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one](/img/structure/B12322693.png)
